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molecular formula C10H12N2O B8582736 3-(N-2-hydroxyethyl-N-methylamino)benzonitrile

3-(N-2-hydroxyethyl-N-methylamino)benzonitrile

Cat. No. B8582736
M. Wt: 176.21 g/mol
InChI Key: MCZILBVOPBHNCD-UHFFFAOYSA-N
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Patent
US09238632B2

Procedure details

3-methylaminobenzonitrile (11.36 g, 86 mmol, 1.0 eq), 2-bromoethanol (43.00 g, 344 mmol, 4.0 eq) and CaCO3 (34.40 g, 344 mmol, 4.0 eq) are added into water (150 ml) at room temperature, and the resulting mixture is refluxed with elevated temperature for 13.5 h, then cooled and filtered, and the aqueous solution is extracted with ethyl acetate (100 ml*3). The organic phases are combined, washed with water (20 ml*2), washed with saturated brine twice, dried over anhydrous sodium sulfate, and concentrated to give a light yellow oily crude product (11.55 g, crude yield: 76.2%). The crude product can be used directly in next step without purification.
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].Br[CH2:12][CH2:13][OH:14].C([O-])([O-])=O.[Ca+2]>O>[OH:14][CH2:13][CH2:12][N:2]([CH3:1])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
11.36 g
Type
reactant
Smiles
CNC=1C=C(C#N)C=CC1
Name
Quantity
43 g
Type
reactant
Smiles
BrCCO
Name
Quantity
34.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed with elevated temperature for 13.5 h
Duration
13.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with ethyl acetate (100 ml*3)
WASH
Type
WASH
Details
washed with water (20 ml*2)
WASH
Type
WASH
Details
washed with saturated brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCN(C=1C=C(C#N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.55 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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